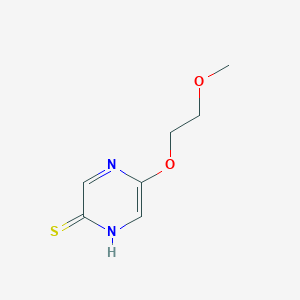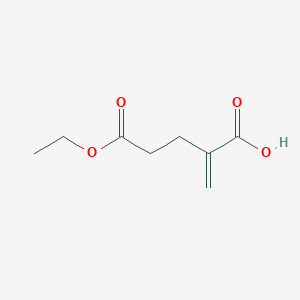![molecular formula C15H19BrN2O5S B8444259 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide](/img/structure/B8444259.png)
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Dimethylisoxazole Ring: The synthesis begins with the formation of the 3,4-dimethylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through sulfonation reactions, typically involving sulfonyl chlorides and amines.
Incorporation of the Methoxyethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Sulfonic acid and amine derivatives.
Scientific Research Applications
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide moiety.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein interactions.
Material Science: Possible applications in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential therapeutic effects and drug development.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine atom and other functional groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Lacks the (2-methoxyethoxy)methyl group, potentially altering its solubility and pharmacokinetic properties.
N-(3,4-Dimethylisoxazol-5-yl)benzenesulfonamide: Lacks both the bromine atom and the (2-methoxyethoxy)methyl group, resulting in different chemical and biological properties.
Uniqueness
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is unique due to the presence of the bromine atom, the dimethylisoxazole ring, and the (2-methoxyethoxy)methyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H19BrN2O5S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H19BrN2O5S/c1-11-12(2)17-23-15(11)18(10-22-9-8-21-3)24(19,20)14-7-5-4-6-13(14)16/h4-7H,8-10H2,1-3H3 |
InChI Key |
RYUGMAJSOIVHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)N(COCCOC)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,4-triazolidin-3-one](/img/structure/B8444177.png)



![[4-(3-Methoxyphenyl)-1-piperidinyl]acetonitrile](/img/structure/B8444213.png)
![spiro[furo[2,3-f][1,3]benzodioxole-7,3'-indol]-2'(1'H)-one](/img/structure/B8444226.png)




![Methyl 4-fluoro-alpha-[(phenylmethyl)amino]benzeneacetate](/img/structure/B8444265.png)



